molecular formula C10H16O2 B175233 Ethyl 4-methylenecyclohexanecarboxylate CAS No. 145576-28-9

Ethyl 4-methylenecyclohexanecarboxylate

Cat. No.: B175233
CAS No.: 145576-28-9
M. Wt: 168.23 g/mol
InChI Key: DLVGFWIRQAUWDC-UHFFFAOYSA-N
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Description

Ethyl 4-methylenecyclohexanecarboxylate (CAS: 145576-28-9) is a cyclohexane-based ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It features a methylene group (=CH₂) at the 4-position of the cyclohexane ring and an ethyl ester moiety. This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceutical intermediates . Key physical properties include:

  • Melting Point: Derivatives such as (±)-21 and (±)-22 (tert-butoxycarbonylamino-substituted analogs) exhibit melting points of 56–58°C and 99–101°C, respectively .
  • Spectroscopic Data: ¹H-NMR (CDCl₃) shows characteristic signals at δ 5.79–5.82 (=CH₂) and δ 4.17–4.24 (OCH₂), while ¹³C-NMR confirms the methylene carbon at δ 111.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylenecyclohexanecarboxylate is commonly prepared through esterification under alkaline conditions. The process involves reacting 4-methylenecyclohexanecarboxylic acid with ethanol in the presence of a basic catalyst . The reaction produces this compound and water.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves continuous stirring and controlled temperature to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylenecyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-methylenecyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methylenecyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural variations among ethyl 4-methylenecyclohexanecarboxylate and its analogs:

Compound Name Molecular Formula Functional Groups Key Structural Features Applications
This compound C₁₀H₁₆O₂ Ester, methylene (=CH₂) Reactive methylene for addition Pharmaceutical intermediates
Methyl 4-methylcyclohexanecarboxylate C₉H₁₆O₂ Ester, methyl (CH₃) Steric hindrance from methyl Organic synthesis
Ethyl 4-oxocyclohexanecarboxylate C₉H₁₄O₃ Ester, ketone (C=O) Electrophilic ketone for reduction Precursor for alcohols/amines
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate C₁₀H₁₉NO₂ Ester, amino (NH₂), methyl Polar amino group enhances solubility Bioactive molecule synthesis
Ethyl 4-methoxycyclohexane-1-carboxylate C₁₀H₁₈O₃ Ester, methoxy (OCH₃) Electron-donating methoxy group Specialty chemical synthesis

Commercial Availability

  • This compound is available from suppliers like ABChem and CymitQuimica .

Pharmaceutical Relevance

This compound derivatives are intermediates in antifungal agents (e.g., icofungipen analogs) . In contrast, ethyl 4-oxocyclohexanecarboxylate is a precursor for ketone-based drug candidates .

Stability and Reactivity

  • The methylene group in this compound increases susceptibility to polymerization under acidic conditions compared to methyl-substituted analogs .
  • Amino-substituted derivatives (e.g., ethyl 3-amino-4-methylcyclohexane-1-carboxylate) exhibit enhanced water solubility, making them suitable for aqueous-phase reactions .

Biological Activity

Ethyl 4-methylenecyclohexanecarboxylate is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology and organic synthesis. This article aims to detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in organic solvents, slightly soluble in water

Mechanisms of Biological Activity

Research indicates that this compound may influence various biological pathways due to its structural characteristics. The compound's methylene group may interact with biological receptors or enzymes, potentially affecting neurotransmitter systems. Preliminary studies suggest that it could have applications in treating conditions related to neurotransmitter imbalances.

Key Mechanisms:

  • Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter activity, suggesting that this compound may exhibit similar properties.
  • Enzyme Inhibition : The structure may allow for interaction with specific enzymes, inhibiting or enhancing their activity.

Case Studies and Research Findings

  • Neuropharmacological Effects
    • A study explored the effects of structurally similar compounds on neurotransmitter levels in animal models. Results indicated that these compounds could significantly alter serotonin and dopamine levels, which are crucial for mood regulation and cognitive function .
  • Synthesis and Biological Evaluation
    • Various synthetic routes have been developed for producing this compound, with subsequent evaluation demonstrating its potential as a pharmacological agent. In vitro assays showed that the compound could inhibit certain enzyme activities linked to metabolic disorders .
  • Toxicological Assessment
    • Toxicity studies conducted on related esters revealed that while some derivatives exhibited low toxicity, others showed adverse effects at higher concentrations. This compound's safety profile remains under investigation but initial findings suggest a need for careful dosage considerations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameStructure TypeBiological Activity
Ethyl cyclohexanecarboxylateEsterModerate enzyme inhibition
Ethyl 4-oxocyclohexanecarboxylateKetoneAntimicrobial properties
Ethyl 4-amino-2-methylcyclohexanecarboxylateAmino Acid DerivativeNeurotransmitter modulation

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed exploration of its interactions at the molecular level.
  • Clinical Trials : Investigating therapeutic applications in human subjects.
  • Environmental Impact Assessments : Understanding how this compound behaves in biological systems and its potential ecological effects.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for Ethyl 4-methylenecyclohexanecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via methylenation of oxo esters using reagents like Tebbe’s reagent or Wittig-type protocols. For example, describes a procedure where ethyl 2-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate undergoes methylenation to yield the target compound with 63% efficiency. Optimization involves controlling reaction temperature (e.g., reflux in THF) and stoichiometric ratios of reagents. Monitoring via TLC (Rf = 0.6 in n-hexane/EtOAc 4:1) ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming structure. reports δ = 4.78–4.86 ppm (methylene protons) and δ = 144.5 ppm (C=CH₂), consistent with the exo-methylene group.
  • XRD : Used to resolve stereochemical ambiguities. highlights how XRD distinguishes envelope vs. half-chair conformations in cyclohexene derivatives, applicable to analogous systems .
  • Elemental Analysis : Validates purity (e.g., C 63.58% theoretical vs. 63.23% observed in ) .

Q. What are the primary research applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a precursor for β-amino acid derivatives (via Boc-protection and hydrolysis) and as a dienophile in Diels-Alder reactions. demonstrates its use in stereocontrolled syntheses, while notes structural analogs' roles in modulating neurotransmitter systems .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?

  • Methodological Answer : Diastereomer separation via column chromatography (e.g., n-hexane/EtOAc 4:1 in ) or chiral HPLC is critical. For example, (±)-21 and (±)-22 diastereomers in show distinct melting points (56–58°C vs. 99–101°C), enabling physical separation. Computational modeling (e.g., DFT) can predict steric effects of substituents on cyclohexane rings .

Q. What methodologies resolve conflicting data in NMR and XRD analyses of cyclohexanecarboxylate derivatives?

  • Methodological Answer : Discrepancies between NMR (dynamic conformers) and XRD (static crystal structures) require multi-technique validation. resolves disorder in crystal structures using occupancy refinement (e.g., 68.4% vs. 31.6% for disordered conformers). Variable-temperature NMR can detect conformational exchange broadening, reconciling solution vs. solid-state data .

Q. How does computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient dienophile behavior. ’s structural analogs (e.g., trans-ethyl 4-aminocyclohexanecarboxylate) show that substituent effects (e.g., fluorine in ) alter electron density, guiding synthetic design .

Q. What strategies mitigate side reactions during methylenation of Ethyl 4-oxocyclohexanecarboxylate?

  • Methodological Answer : Side reactions (e.g., over-methylenation or ring-opening) are minimized by:

  • Using anhydrous conditions (e.g., THF dried over molecular sieves).
  • Slow reagent addition to control exothermicity.
  • Quenching with protic solvents (e.g., MeOH) post-reaction, as in ’s protocol .

Q. How do solvent polarity and temperature affect the regioselectivity of this compound in nucleophilic additions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in conjugate additions, favoring β-attack. ’s analogs show that low temperatures (−78°C) enhance stereoselectivity by slowing competing pathways. Kinetic vs. thermodynamic control can be probed via time-resolved IR .

Properties

IUPAC Name

ethyl 4-methylidenecyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVGFWIRQAUWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569137
Record name Ethyl 4-methylidenecyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145576-28-9
Record name Ethyl 4-methylidenecyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of MePh3PBr (37.1 g, 104 mmol) in THF (500 mL) at 0° C. was added slowly LDA (1.2 eq) over 1 h. The resulting orange solution was stirred for 30 min before ethyl 4-oxocyclohexanecarboxylate (16.1 g, 94.4 mmol) was added dropwise. The resulting suspension was warmed to rt and stirred overnight. A saturated NH4Cl (aq) was added and THF was removed. The aqueous residue was extracted with EtOAc (100 ml×3). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by passing through a short silica gel plug (hexanes/EtOAc 7:1). After being concentrated, ethyl 4-methylenecyclohexanecarboxylate was obtained as a pale yellow oil (12.1 g).
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Synthesis routes and methods II

Procedure details

Methyltriphenylphosphonium bromide (34.1 g, 95.5 mmol) was placed in abs. diethyl ether (420 ml) under a nitrogen atmosphere. At 0° C., potassium tert-butylate (13.1 g, 113.1 mmol) was slowly added. After 30 min, again at 0° C., ethyl-4-oxocyclohexanecarboxylate (10.7 g, 62.9 mmol) was slowly added dropwise as a solution in diethyl ether (80 ml). The reaction mixture was stirred overnight at RT. For working up, the reaction mixture was cooled in an ice bath and mixed with sat. aq. NH4Cl solution (250 ml). The phases were separated and the aqueous phase was shaken out several times with EtOAc (3×200 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. The precipitate thus formed was removed by suction-filtration and dried overnight using a pump. The mother liquor was placed onto a glass frit filled with silica gel and flushed with ether/hexane (400 ml). The filtrate was concentrated and the residue not dried any further. 7.1 g (66% of the theoretical amount) of the desired product 4-methylenecyclohexane carboxylic acid ethyl ester were obtained.
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Synthesis routes and methods III

Procedure details

4-Methylenecyclohexanecarboxylic acid ethyl ester is prepared from the Wittig reaction on ethyl 4-oxocyclohexanecarboxylate using Method 3. This ester is reduced to compound III-5 according to the following procedure: To a solution of lithium aluminum hydride (4.0 equiv) in diethyl ether (1.0 M with respect to hydride) is added ethyl 4-oxocyclohexanecarboxylate in diethyl ether (2.0 M with respect to ester). The reaction is heated to reflux for 2 h after which it is cooled in an ice bath and quenched with by subsequent additions of isopropanol, 50% NaOH in water, and water. The mixture is then filtered and the filter cake is washed with excess diethyl ether. The filtrate is then washed with water and brine, dried over sodium sulfate, and concentrated in vacuo to provide a clear oil that is used without further purification.
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Synthesis routes and methods IV

Procedure details

To a solution of (methyl)triphenylphosphonium bromide (5.18 g, 14.51 mmol) in THF (50 mL) at 0° C. was added n-butyllithium (9.07 mL, 14.51 mmol). The reaction mixture was stirred at 0° C. for 30 min. Ethyl 4-oxocyclohexanecarboxylate (1.9 g, 11.16 mmol) in THF (8 mL) was then added at 0° C. and the reaction was warmed to rt and stirred for 2 h. The reaction was quenched with sat′d aq. NH4Cl and diluted with EtOAc. The organic layer was washed with water and brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on SiO2 (0 to 50% EtOAc:hexanes) to afford the title compound (1.58 g, 84% yield) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 4.65 (s, 2H), 4.17-4.11 (m, 2H), 2.44 (tt, J=11.1, 3.8 Hz, 1H), 2.35 (dt, J=13.7, 4.0 Hz, 2H), 2.11-1.96 (m, 4H), 1.64-1.54 (m, 2H), 1.28-1.23 (m, 3H).
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1.9 g
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8 mL
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9.07 mL
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5.18 g
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50 mL
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84%

Synthesis routes and methods V

Procedure details

This intermediate was prepared following the procedure described Compound 31a. As starting material ethyl 4-oxocyclohexane-1-carboxylate replaced 1,4-dioxaspiro[4.5]decan-8-one. After the usual work-up procedure, the residue was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 95:5 to 4:6) to give the title compound as a colorless oil. Yield: 68.7%.
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68.7%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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